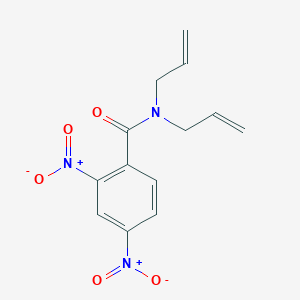![molecular formula C13H19FNO4P B5188504 diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate](/img/structure/B5188504.png)
diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl {[(2-fluorobenzoyl)(methyl)amino]methyl}phosphonate, commonly known as DFMAP, is an organophosphate compound that has been extensively studied for its potential use in chemical warfare agents. DFMAP has also been investigated for its potential use as a therapeutic agent in the treatment of cancer and other diseases.
Mécanisme D'action
DFMAP acts as an acetylcholinesterase inhibitor, which leads to an accumulation of acetylcholine in the synaptic cleft. This accumulation causes overstimulation of the nervous system, leading to symptoms such as muscle fasciculations, seizures, and respiratory failure. In cancer cells, DFMAP inhibits the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and ultimately induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DFMAP are dependent on the dose and route of administration. In low doses, DFMAP can cause mild symptoms such as nausea, vomiting, and diarrhea. In higher doses, DFMAP can lead to more severe symptoms such as muscle fasciculations, seizures, and respiratory failure. In cancer cells, DFMAP induces apoptosis, leading to cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DFMAP in lab experiments is its ability to selectively induce apoptosis in cancer cells. However, DFMAP is highly toxic and must be handled with extreme caution. Another limitation is that DFMAP is not selective for cancer cells and can induce apoptosis in healthy cells as well.
Orientations Futures
Future research on DFMAP could focus on developing more selective analogs that target cancer cells specifically. Additionally, research could be conducted to investigate the potential use of DFMAP as a therapeutic agent in the treatment of other diseases, such as Alzheimer's disease. Finally, studies could be conducted to investigate the potential use of DFMAP as a chemical warfare agent and to develop antidotes for exposure to DFMAP.
Méthodes De Synthèse
The synthesis of DFMAP can be achieved through a multi-step process that involves the reaction of diethylphosphite with 2-fluorobenzoyl chloride to form diethyl {[(2-fluorobenzoyl)oxy]methyl}phosphonate. This intermediate is then reacted with methylamine to form DFMAP.
Applications De Recherche Scientifique
DFMAP has been extensively studied for its potential use as a chemical warfare agent due to its ability to inhibit acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. DFMAP has also been investigated for its potential use as a therapeutic agent in the treatment of cancer and other diseases. Studies have shown that DFMAP can induce apoptosis, or programmed cell death, in cancer cells by inhibiting the activity of an enzyme called topoisomerase II.
Propriétés
IUPAC Name |
N-(diethoxyphosphorylmethyl)-2-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FNO4P/c1-4-18-20(17,19-5-2)10-15(3)13(16)11-8-6-7-9-12(11)14/h6-9H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKVVHJCTMJWMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(C)C(=O)C1=CC=CC=C1F)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FNO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(diethoxyphosphorylmethyl)-2-fluoro-N-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-2-[3-(1H-pyrazol-3-yl)phenyl]-4-pyrimidinamine trifluoroacetate](/img/structure/B5188442.png)
![3-hexadecyl-1-[3-oxo-2-({1-[2-(2-pyridinyl)ethyl]-1H-tetrazol-5-yl}thio)-2,3-dihydro-1H-inden-5-yl]-2,5-pyrrolidinedione](/img/structure/B5188444.png)


![5-bromo-2-chloro-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5188467.png)
![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![11-(3-fluorophenyl)-10-isobutyryl-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5188478.png)

![N-(3-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5188492.png)
![4-(4-methoxybenzyl)-9-methyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B5188507.png)
![N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5188514.png)
![2-({2-[2-(2,5-dichlorophenoxy)ethoxy]ethyl}amino)ethanol hydrochloride](/img/structure/B5188524.png)
![7-[(2-chloro-2-propen-1-yl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5188528.png)